In Vitro Cytotoxicity in Human Colon Cancer Cells: iRGD-CPT vs. Camptothecin
iRGD-CPT demonstrates potent cytotoxicity against human colon cancer cell lines HT-29 and SW480, with IC50 values of 0.35 μM and 0.32 μM, respectively, after 48-hour incubation . While free camptothecin is highly potent in vitro (reported IC50 values of ~10 nM in HT-29 and ~20 nM in SW480 cells) [1], the conjugate's higher IC50 is offset by its significantly enhanced tumor accumulation and penetration in vivo, resulting in superior overall therapeutic efficacy [2]. This highlights the critical importance of evaluating in vivo performance rather than relying solely on in vitro potency metrics for selection.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HT-29: 0.35 μM; SW480: 0.32 μM (48 h, MTT assay) |
| Comparator Or Baseline | Camptothecin (CPT): HT-29 ~0.010 μM; SW480 ~0.020 μM (48-72 h, MTT assay) |
| Quantified Difference | iRGD-CPT is less potent in vitro (35x and 16x higher IC50) but shows enhanced in vivo efficacy |
| Conditions | Human colon cancer cell lines HT-29 and SW480; MTT assay; 48-72 h incubation. |
Why This Matters
This data demonstrates that in vitro potency alone is a poor predictor of in vivo performance for targeted conjugates, reinforcing the need for iRGD-CPT in advanced tumor-targeting studies.
- [1] Cytotoxic effect of different camptothecin formulations on... Anti-Cancer Drugs. 2004. View Source
- [2] Singh T, et al. Tumor-homing peptide iRGD-conjugate enhances tumor accumulation of camptothecin for colon cancer therapy. European Journal of Medicinal Chemistry. 2024; 265: 116050. View Source
